molecular formula C7H6N2O3S B13273503 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13273503
M. Wt: 198.20 g/mol
InChI Key: OHZKTOZBSHDIST-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a thiazole ring, a carboxylic acid group, and a prop-2-yn-1-yloxyamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with a prop-2-yn-1-yloxyamine. One common method involves the use of stannous chloride dihydrate in ethanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid is unique due to its combination of a thiazole ring and a prop-2-yn-1-yloxyamino group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H6N2O3S/c1-2-3-12-9-7-8-5(4-13-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11)

InChI Key

OHZKTOZBSHDIST-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC(=CS1)C(=O)O

Origin of Product

United States

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